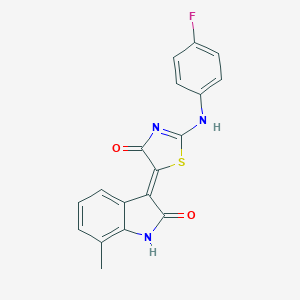![molecular formula C20H16Cl2N4O2S B307904 6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307904.png)
6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail to understand its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is not fully understood. However, it has been found to inhibit the growth of various microorganisms by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
The compound this compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells. In addition, it has been studied for its potential use as a drug delivery agent and as a fluorescent probe for imaging studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several advantages and limitations for lab experiments. One advantage is that it has antimicrobial, antifungal, and antitumor properties, which make it a potential candidate for drug development. Another advantage is that it can be used as a fluorescent probe for imaging studies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug or imaging agent.
Direcciones Futuras
There are several future directions for research on 6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One direction is to study its mechanism of action in more detail to optimize its use as a drug or imaging agent. Another direction is to study its potential use as a drug delivery agent in various applications. Additionally, more research can be done to explore its antimicrobial, antifungal, and antitumor properties and potential applications in these fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and optimize its use as a drug or imaging agent.
Métodos De Síntesis
The synthesis of 6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been done using various methods. One of the most commonly used methods involves the reaction of 2,3-dichlorobenzoic acid with thionyl chloride to obtain 2,3-dichlorobenzoyl chloride, which is then reacted with 2-mercaptoaniline to obtain the intermediate product. This intermediate product is then reacted with propionic anhydride and triethylamine to obtain the final product.
Aplicaciones Científicas De Investigación
The compound 6-(2,3-Dichlorophenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been extensively studied for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use as a drug delivery agent and as a fluorescent probe for imaging studies.
Propiedades
Fórmula molecular |
C20H16Cl2N4O2S |
|---|---|
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
1-[6-(2,3-dichlorophenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C20H16Cl2N4O2S/c1-3-15(27)26-14-10-5-4-7-11(14)17-18(23-20(29-2)25-24-17)28-19(26)12-8-6-9-13(21)16(12)22/h4-10,19H,3H2,1-2H3 |
Clave InChI |
IOYXCYJUDFIQPV-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C(=CC=C4)Cl)Cl |
SMILES canónico |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Furyl)-3-(heptylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307821.png)
![5-bromo-3-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B307822.png)
![6-[5-(4-Fluorophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307823.png)
![6-(3-Chloro-4,5-dimethoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307824.png)
![6-Ethyl-3-(methylthio)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307825.png)
![3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307826.png)
![5-(2-Fluorophenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307828.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307830.png)
![1-[3-(hexylsulfanyl)-6-[4-(methylsulfanyl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307831.png)

![methyl 5-(3,4-dimethoxyphenyl)-2-{3-methoxy-4-[2-(1-naphthylamino)-2-oxoethoxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307837.png)
![2-[5-bromo-2-ethoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenoxy]-N-phenylacetamide](/img/structure/B307838.png)
![2-[(2E)-2-[(5-methylthiophen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B307843.png)
![5-(2-Methoxy-5-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B307844.png)